Scaffold Topology: [2.2.1] vs. [3.2.1] Bridged Bicyclic Core Determines β-Lactamase Pharmacophore Geometry
The target compound is built on a 1,3-diazabicyclo[2.2.1]heptane core, a [2.2.1] bridged bicyclic system in which the urea warhead is embedded in a seven-membered ring constrained by a one-carbon bridge. The closest clinical analogs—avibactam, nacubactam, zidebactam, durlobactam, and relebactam—all employ the 1,6-diazabicyclo[3.2.1]octane core, an eight-membered ring system with a different bridge geometry. [1] The patent literature explicitly lists 1,3-diazabicyclo[2.2.1]heptan-2-one derivatives and 1,6-diazabicyclo[3.2.1]octan-7-one derivatives as distinct, non-interchangeable azabicyclic compound classes for antibacterial development. [2] The ring-size difference alters the spatial relationship between the urea electrophile and the carboxylic acid anchor group, a geometry that controls covalent acylation of the active-site serine in β-lactamases. [3]
| Evidence Dimension | Bridged bicyclic ring system topology |
|---|---|
| Target Compound Data | 1,3-Diazabicyclo[2.2.1]heptane core; urea at position 2; carboxylic acid at position 6; seven-membered urea-containing ring; one-carbon bridge |
| Comparator Or Baseline | 1,6-Diazabicyclo[3.2.1]octane core (avibactam/nacubactam/durlobactam class); urea at position 7; carboxylic acid at position 2; eight-membered urea-containing ring |
| Quantified Difference | Ring size: 7-membered urea ring (target) vs. 8-membered urea ring (DBO class); bridge: [2.2.1] vs. [3.2.1]; urea position: 2 vs. 7; carboxylic acid position: 6 vs. 2 |
| Conditions | Structural comparison derived from IUPAC nomenclature and scaffold classification in patent literature (Expert Opinion on Therapeutic Patents, 2013) |
Why This Matters
The ring-size and bridge-topology difference controls the geometry of covalent β-lactamase acylation, meaning the [2.2.1] scaffold accesses a distinct pharmacophore space that cannot be replicated by [3.2.1] DBO compounds for programs seeking novel intellectual property or differential inhibition profiles.
- [1] Buynak JD. β-Lactamase inhibitors: a review of the patent literature (2010–2013). Expert Opinion on Therapeutic Patents, 2013; 23(11): 1469–1481. DOI: 10.1517/13543776.2013.831071 View Source
- [2] DeepDyve. β-Lactamase inhibitors: a review of the patent literature (2010–2013). Reference 50: Azabicyclic compounds, including 1,3-diazabicyclo[2.2.1]heptan-2-one and 1,6-diazabicyclo[3.2.1]octan-7-one derivatives. Available at: https://deepdyve.net/lp/taylor-francis/lactamase-inhibitors-a-review-of-the-patent-literature-2010-2013-DS4PrcMLGr View Source
- [3] Lang PA, Leissing TM, Page MGP, Schofield CJ, Brem J. Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes. Antimicrobial Agents and Chemotherapy, 2020. DOI: 10.1128/AAC.02043-20 View Source
